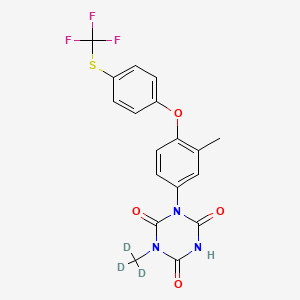

Toltrazuril-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCINXEZVIIVXFU-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)SC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016408 | |

| Record name | Toltrazuril-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353867-75-0 | |

| Record name | Toltrazuril-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1353867-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Solubility of Toltrazuril-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of Toltrazuril, serving as a proxy for Toltrazuril-d3, in various organic solvents. The document includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow and the structural relationship between Toltrazuril and its deuterated form. This information is intended to support research, formulation development, and other scientific applications involving this compound.

Quantitative Solubility Data

The solubility of Toltrazuril has been reported in a range of common organic solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of Toltrazuril in Common Organic Solvents

| Solvent | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~25 mg/mL[1] | Not Specified |

| Ethanol | ~1 mg/mL[1] | Not Specified |

| Ethyl Acetate | 9.640 x 10⁻³ (mole fraction) | 298.15 K[2] |

| Dichloromethane | 6.103 x 10⁻³ (mole fraction) | 298.15 K |

| Toluene | 3.132 x 10⁻³ (mole fraction) | 298.15 K |

| Isopropyl Alcohol | 0.9795 x 10⁻³ (mole fraction) | 298.15 K |

| Polyethylene Glycol | Soluble | Not Specified |

| Propylene Glycol | Soluble | Not Specified |

Table 2: Temperature-Dependent Solubility of Toltrazuril in Various Solvents (Mole Fraction, x10⁻³)

| Temperature (K) | Ethyl Acetate | Dichloromethane | Toluene | Ethanol | Isopropyl Alcohol |

| 283.15 | 6.989 | 4.654 | 2.213 | 1.121 | 0.6987 |

| 288.15 | 7.781 | 5.152 | 2.521 | 1.258 | 0.7891 |

| 293.15 | 8.683 | 5.618 | 2.823 | 1.409 | 0.8817 |

| 298.15 | 9.640 | 6.103 | 3.132 | 1.567 | 0.9795 |

| 303.15 | 10.69 | 6.631 | 3.454 | 1.733 | 1.083 |

| 308.15 | 11.83 | 7.195 | 3.791 | 1.908 | 1.192 |

| 313.15 | 13.08 | 7.801 | 4.145 | 2.091 | 1.307 |

| 318.15 | 14.43 | 8.452 | 4.518 | 2.284 | 1.428 |

| 323.15 | 15.89 | 9.151 | 4.911 | 2.488 | 1.556 |

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on a reported HPLC method for Toltrazuril.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (HPLC grade)

-

Thermostatic shaker/incubator

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).

-

Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the filtered solution.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to construct a calibration curve.

-

Inject the prepared sample solutions into the HPLC system.

-

The composition of the equilibrium mixture solution is measured by the HPLC with a UV detector set at an appropriate wavelength (e.g., 280 nm). The mobile phase can be pure methanol.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

-

Back-calculate the concentration in the original saturated solution, accounting for the dilution factor and the mass of the solution.

-

Express the solubility in desired units, such as mg/mL or mole fraction. The mole fraction solubility (xe) can be calculated using the masses (m) and molar masses (M) of the solute (1) and solvent (2).

-

Visualizations

Logical Relationship between Toltrazuril and this compound

Caption: Structural relationship between Toltrazuril and this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Synthesis of Isotopically Labeled Toltrazuril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthesis pathways for isotopically labeled Toltrazuril. While specific literature detailing the synthesis of isotopically labeled Toltrazuril is not publicly available, this document outlines feasible synthetic strategies based on established synthetic routes for the unlabeled compound and general principles of isotopic labeling. The proposed pathways are designed to be a valuable resource for researchers in drug metabolism, pharmacokinetic studies, and environmental fate analysis.

Introduction to Toltrazuril and the Importance of Isotopic Labeling

Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine. Understanding its metabolic fate, distribution, and excretion is crucial for ensuring its efficacy and safety. Isotopic labeling, the incorporation of isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), or Tritium (³H), into the drug molecule, is an indispensable tool for these studies.[1] Radiolabeled compounds, particularly with ¹⁴C, allow for sensitive and quantitative analysis of the drug and its metabolites in various biological and environmental matrices.

General Synthesis of Toltrazuril

The synthesis of Toltrazuril typically involves the reaction of 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline with an isocyanate, followed by cyclization to form the triazinetrione ring.[2][3] One common pathway involves the following key steps:

-

Condensation: Reaction of p-trifluoromethylthiophenol with 2-chloro-5-nitrotoluene.

-

Reduction: Catalytic hydrogenation of the nitro group to an aniline.

-

Isocyanation: Reaction of the resulting aniline with a phosgene equivalent to form an isocyanate.

-

Cyclization: Reaction of the isocyanate with methylurea and a carbonate derivative to form the Toltrazuril ring.

Proposed Synthesis Pathways for Isotopically Labeled Toltrazuril

Based on the general synthesis, several strategies can be employed to introduce isotopic labels at various positions within the Toltrazuril molecule. The choice of labeling position depends on the specific research question, with the goal of placing the label on a metabolically stable part of the molecule.

Pathway 1: Labeling the Triazinetrione Ring using [¹⁴C]-Methylurea

This pathway introduces a ¹⁴C label into the triazinetrione ring, a core and likely stable part of the molecule.

Experimental Protocol:

-

Synthesis of [¹⁴C]-Methylurea: This key starting material can be synthesized from [¹⁴C]-urea by reaction with methylamine.

-

Reaction with Diethyl Carbonate: Mix [¹⁴C]-methylurea with an excess of diethyl carbonate and heat at approximately 90°C for 2 hours.

-

Addition of Isocyanate: Cool the reaction mixture to 70°C and add 3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl isocyanate. Maintain the temperature for 3 hours.

-

Cyclization: Cool the mixture to room temperature and add a solution of sodium ethoxide. The reaction is typically stirred for several hours.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The pH is adjusted to 7 to precipitate the crude [¹⁴C]-Toltrazuril, which is then filtered, dried, and recrystallized.

| Reactant/Reagent | Molar Ratio (relative to Isocyanate) | Conditions |

| [¹⁴C]-Methylurea | 1.1 | 90°C, 2h (with Diethyl Carbonate) |

| Diethyl Carbonate | 12 | 90°C, then 70°C |

| 3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl isocyanate | 1 | 70°C, 3h |

| Sodium Ethoxide | 2 | Room Temperature, 5h |

Logical Flow for Pathway 1

Caption: Synthesis of [¹⁴C]-Toltrazuril via [¹⁴C]-Methylurea.

Pathway 2: Labeling with [¹³C₂]-Diethyl Carbonate

This approach introduces two ¹³C atoms into the triazinetrione ring, which can be useful for mass spectrometry-based metabolic studies.

Experimental Protocol:

-

Reaction of Methylurea and [¹³C₂]-Diethyl Carbonate: Mix methylurea with [¹³C₂]-diethyl carbonate and heat at 90°C for 2 hours.

-

Addition of Isocyanate: Cool to 70°C and add 3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl isocyanate, maintaining the temperature for 3 hours.

-

Cyclization: Cool to room temperature and add sodium methoxide solution. Stir for 5 hours.

-

Workup and Purification: Similar to Pathway 1, the product is isolated by precipitation and purified by recrystallization.

| Reactant/Reagent | Molar Ratio (relative to Isocyanate) | Conditions |

| Methylurea | 1.1 | 90°C, 2h |

| [¹³C₂]-Diethyl Carbonate | 15 | 90°C, then 70°C |

| 3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl isocyanate | 1 | 70°C, 3h |

| Sodium Methoxide | 4 | Room Temperature, 5h |

Logical Flow for Pathway 2

Caption: Synthesis of [¹³C₂]-Toltrazuril via [¹³C₂]-Diethyl Carbonate.

Pathway 3: Tritium Labeling of the Aromatic Ring

Tritium labeling can be achieved by catalytic hydrogen-isotope exchange on a suitable precursor. This method is often performed in the later stages of a synthesis.

Experimental Protocol:

-

Precursor Synthesis: Synthesize a brominated precursor, for example, 2-bromo-5-methyl-4-(4-trifluoromethylthiophenoxy)aniline.

-

Catalytic Tritiation: Dissolve the brominated precursor in a suitable solvent (e.g., DMF) with a palladium catalyst (e.g., Pd/C) and a base (e.g., triethylamine).

-

Introduction of Tritium Gas: Introduce tritium gas (³H₂) into the reaction vessel and stir under a positive pressure of ³H₂ until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: Remove the catalyst by filtration and purify the tritiated aniline derivative by chromatography.

-

Conversion to [³H]-Toltrazuril: Convert the tritiated aniline to the corresponding isocyanate and then to [³H]-Toltrazuril following the general synthesis pathway.

| Reactant/Reagent | Conditions |

| Brominated Precursor | - |

| Palladium on Carbon (10%) | Catalytic amount |

| Triethylamine | 1.5 equivalents |

| Tritium Gas (³H₂) | 1 atm |

| Solvent (e.g., DMF) | Anhydrous |

Experimental Workflow for Tritium Labeling

Caption: Workflow for the synthesis of [³H]-Toltrazuril.

Conclusion

The synthesis of isotopically labeled Toltrazuril is achievable through the strategic introduction of labeled precursors into established synthetic routes. The choice of isotope and labeling position will be dictated by the specific requirements of the intended biological or environmental studies. The pathways and protocols outlined in this guide provide a solid foundation for researchers to develop detailed experimental plans for the synthesis of these critical research tools. It is imperative that all work with radioactive isotopes be conducted in appropriately equipped facilities by trained personnel, following all safety and regulatory guidelines.

References

Toltrazuril-d3 mechanism of action as an internal standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of toltrazuril-d3 as an internal standard in quantitative analytical methods. It is designed to offer a comprehensive resource for professionals in drug development and research, detailing the fundamental principles, experimental applications, and data interpretation related to the use of this stable isotope-labeled standard.

Introduction: The Gold Standard for Quantitative Analysis

In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is paramount for achieving accurate and precise results. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, from sample preparation to detection. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the "gold standard" for this purpose.

This compound is a deuterated analog of toltrazuril, an antiprotozoal agent. In this compound, three hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled toltrazuril by a mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identical nature is the cornerstone of its efficacy as an internal standard.

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not biological but rather analytical. It functions based on the principle of isotope dilution mass spectrometry . By adding a known amount of this compound to a sample containing an unknown amount of toltrazuril, the ratio of the two compounds can be precisely measured by LC-MS/MS. This ratio is then used to calculate the concentration of the analyte (toltrazuril) in the original sample.

The core of its effectiveness lies in its ability to compensate for variations that can occur during the analytical workflow:

-

Sample Preparation: During extraction, cleanup, and concentration steps, both toltrazuril and this compound will experience similar losses, if any. This means the ratio of the two compounds remains constant, even if the absolute recovery is less than 100%.

-

Chromatographic Separation: Due to their almost identical physicochemical properties, toltrazuril and this compound co-elute from the liquid chromatography column. This ensures that they enter the mass spectrometer at the same time and are subjected to the same matrix effects.

-

Ionization in the Mass Spectrometer: Matrix components co-eluting with the analyte can either suppress or enhance the ionization efficiency, leading to inaccurate quantification. Since this compound co-elutes and has the same ionization characteristics as toltrazuril, it experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the internal standard, these matrix effects are effectively normalized.

The following diagram illustrates the logical basis for using a deuterated internal standard.

Caption: Logical flow demonstrating how a deuterated internal standard compensates for analytical variability.

Physicochemical Properties: The Basis for Co-elution and Identical Behavior

The substitution of hydrogen with deuterium results in a minimal change in the overall molecular structure and polarity of toltrazuril. The key difference is the mass. This subtle modification is generally not significant enough to alter the compound's chromatographic retention time, extraction efficiency, or ionization response under typical LC-MS conditions.

The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. While this "kinetic isotope effect" can lead to slower metabolic rates for deuterated drugs, it does not significantly impact the compound's behavior during the analytical process, which is a key advantage for its use as an internal standard.

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly enhances the performance of analytical methods for the quantification of toltrazuril and its metabolites. The following table summarizes typical validation parameters from an LC-MS/MS method for the analysis of toltrazuril in a biological matrix, demonstrating the high accuracy and precision achievable.

| Validation Parameter | Typical Performance with this compound IS |

| Linearity (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% RSD) | < 15% (< 20% at LLOQ) |

| Recovery (%) | Consistent and reproducible (e.g., 85-105%) |

| Matrix Effect | Compensated, with IS-normalized matrix factor CV < 15% |

| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL range, depending on the matrix and instrumentation |

Data compiled from typical bioanalytical method validation guidelines and published literature.

Experimental Protocols

General Synthetic Strategy for this compound

The general synthesis of toltrazuril involves the reaction of 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline with an isocyanate, followed by cyclization to form the triazinetrione ring. To produce this compound, a deuterated methylating agent would be used in the formation of the triazine ring.

Sample Preparation and LC-MS/MS Analysis of Toltrazuril

The following is a representative experimental protocol for the extraction and analysis of toltrazuril from a biological matrix (e.g., plasma or tissue homogenate) using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

-

Vortex mix for 30 seconds.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, optimized for toltrazuril.

-

MRM Transitions:

-

Toltrazuril: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z+3) → Product ion (m/z)

-

The following diagram illustrates a typical experimental workflow for bioanalytical sample analysis using an internal standard.

Caption: A streamlined workflow for quantitative bioanalysis using an internal standard.

Biological Mechanism of Action of Toltrazuril (for context)

While the focus of this guide is on the analytical application of this compound, it is relevant to understand the biological mechanism of the parent compound, toltrazuril. Toltrazuril is an anticoccidial agent that is effective against apicomplexan parasites. Its mechanism of action involves the disruption of key cellular processes within the parasite.

Toltrazuril primarily targets the intracellular developmental stages of coccidia. It is thought to interfere with the parasite's respiratory chain and enzymes involved in pyrimidine synthesis. This leads to swelling of the endoplasmic reticulum and Golgi apparatus, and abnormalities in nuclear division, ultimately resulting in the death of the parasite.

The following diagram provides a simplified representation of the proposed biological mechanism of action of toltrazuril.

Caption: A simplified diagram of toltrazuril's proposed mechanism of action against coccidia.

Conclusion

This compound serves as an indispensable tool in modern bioanalysis for the accurate and precise quantification of toltrazuril. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow for the effective compensation of analytical variability. This technical guide has provided a comprehensive overview of the core principles, experimental considerations, and data expectations when employing this compound, reinforcing its status as a critical component for robust and reliable quantitative analysis in research and drug development.

Understanding Isotope Effects in Deuterated Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at metabolically vulnerable positions in a drug molecule can significantly alter its pharmacokinetic profile. This "deuterium switch" is a powerful tool in drug discovery and development, offering the potential for improved metabolic stability, increased half-life, and altered metabolite profiles, which can lead to enhanced efficacy and safety.[1] This technical guide provides a comprehensive overview of the core principles governing isotope effects in deuterated standards, detailed experimental protocols for their evaluation, and a summary of quantitative data from comparative studies. Visualizations of key concepts and workflows are provided to facilitate a deeper understanding of these complex phenomena.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of the utility of deuterated standards lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[][3] This is particularly relevant for drug metabolism mediated by enzymes like the cytochrome P450 (CYP) family, which are responsible for the metabolic clearance of a vast majority of drugs and often involve the cleavage of C-H bonds.[3]

The magnitude of the KIE is expressed as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A significant KIE (kH/kD > 1) indicates that C-H bond breaking is at least partially rate-limiting. This effect can lead to several beneficial changes in the pharmacokinetic properties of a drug:

-

Increased Metabolic Stability: Slower metabolism leads to a longer persistence of the parent drug in the system.

-

Prolonged Half-life (t½): The time it takes for the drug concentration to reduce by half is extended.

-

Increased Exposure (AUC): The total drug exposure over time is enhanced.

-

Reduced Clearance: The rate at which the drug is removed from the body is decreased.

It is crucial to note that the KIE is only observed when C-H bond cleavage is the rate-determining step in the metabolic pathway. The predictability of the KIE's magnitude is limited and must be determined empirically for each compound.

Metabolic Switching: An Important Consequence of Deuteration

A significant consequence of introducing deuterium into a molecule is the phenomenon of metabolic switching or metabolic shunting . When the primary metabolic pathway is slowed down due to the KIE at a deuterated site, the metabolism of the drug can be redirected towards alternative, previously minor, metabolic pathways.

This can have several implications:

-

Formation of Different Metabolites: The profile of circulating metabolites can be significantly altered.

-

Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through a pathway that is slowed by deuteration, its production can be minimized.

-

Increased Formation of Active Metabolites: Conversely, metabolic switching could potentially increase the formation of a desired active metabolite.

The potential for metabolic switching highlights the importance of thorough metabolite profiling studies for any deuterated drug candidate. The diagram below illustrates the concept of metabolic switching.

References

Navigating the Stability and Storage of Toltrazuril-d3: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of a compound is paramount to ensuring its efficacy and the integrity of experimental results. This technical guide provides an in-depth overview of the stability and storage of Toltrazuril-d3, a deuterated analog of the potent anticoccidial agent Toltrazuril. Due to the limited availability of specific stability data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Toltrazuril, as a reliable proxy.

Recommended Storage Conditions

Proper storage is crucial for maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions for Toltrazuril, which can be applied to this compound.

| Form | Temperature | Duration | Additional Notes |

| Solid (Powder) | -20°C | 3 years | Store in a cool, dry place. |

| 4°C | 2 years | Protect from light and moisture. | |

| In Solvent | -80°C | 2 years | Use tightly sealed vials. |

| -20°C | 1 year | Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day[1]. |

General recommendations for both solid and dissolved forms include protection from direct sunlight and sources of heat.[2][3] The compound should be stored in a dry environment to prevent hydrolysis.[2]

Stability Profile and Degradation

Forced degradation studies are essential for identifying the potential degradation pathways and products of a drug substance, thus informing the development of stability-indicating analytical methods.[4] Studies on Toltrazuril have revealed its susceptibility to degradation under certain stress conditions.

Summary of Forced Degradation Studies on Toltrazuril

| Stress Condition | Observations |

| Alkaline Hydrolysis | Toltrazuril is susceptible to degradation under alkaline conditions. An alkaline-induced degradation product has been identified and characterized. |

| Acid Hydrolysis | The stability under acidic conditions has been investigated, with some studies indicating potential degradation. |

| Oxidation | The effects of oxidative stress have been evaluated as part of comprehensive forced degradation studies. |

| Thermal Degradation | The compound's stability at elevated temperatures has been assessed to understand its thermal lability. |

| Photostability | Exposure to light is a critical factor in the stability of many pharmaceutical compounds, and thus, photostability studies are a key component of forced degradation testing. |

Experimental Protocols

Forced Degradation Study Protocol

A typical forced degradation study for a compound like this compound involves subjecting the drug substance to various stress conditions to accelerate its degradation.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a defined period.

-

Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the sample to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.

Objective: To accurately measure the concentration of this compound and its degradation products in stability samples.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., LiChrospher RP-18, 4.6 mm x 250 mm, 5 µm), is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water is often employed as the mobile phase. The exact ratio can be optimized to achieve the best separation.

-

Flow Rate: A typical flow rate is around 1.4 ml/min.

-

Detection Wavelength: The UV detector is typically set at a wavelength where Toltrazuril exhibits maximum absorbance, such as 242 nm or 244 nm.

-

Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Forced Degradation Studies

Proposed Cellular Mechanism of Action of Toltrazuril

The mechanism of action of Toltrazuril is multifaceted, targeting several key cellular processes within the coccidian parasite. It induces structural changes in organelles such as the endoplasmic reticulum and Golgi apparatus, disrupts the process of nuclear division, and damages the parasite's cell membrane. Furthermore, it is suggested to interfere with the respiratory chain and enzymes involved in pyrimidine synthesis. This comprehensive attack on the parasite's cellular machinery leads to its destruction at all stages of its life cycle.

References

A Technical Guide to High-Purity Toltrazuril-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Toltrazuril-d3, a deuterated analog of the broad-spectrum anticoccidial agent Toltrazuril. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies, particularly for pharmacokinetic studies and residue analysis in various biological matrices.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from several reputable commercial suppliers specializing in analytical standards and isotopically labeled compounds. The following table summarizes key information for some of the prominent suppliers. Please note that specific product details and availability may vary, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Formulation |

| WITEGA Laboratorien | This compound | Not specified | High Purity | Not specified[1] |

| Toronto Research Chemicals (TRC) | This compound | Not specified | High Purity | Not specified[2][3] |

| Santa Cruz Biotechnology (SCBT) | Lincomycin-d3 (as an example of their deuterated standards) | sc-212356 | ≥95% | Not specified[4] |

| Alsachim (a Shimadzu Group Company) | This compound | Not specified | High Purity | Not specified[5] |

| Clearsynth | Toltrazuril | CS-O-02511 | ≥95% (for unlabeled) | Not specified |

| InvivoChem | This compound | Not specified | High Purity | Not specified |

Physicochemical Properties of Toltrazuril

While specific data for this compound is often found on the Certificate of Analysis (CoA), the properties of the parent compound, Toltrazuril, provide a baseline for its deuterated analog.

| Property | Value |

| Chemical Formula | C₁₈H₁₄F₃N₃O₄S |

| Molecular Weight | 425.38 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% |

Experimental Protocols Utilizing this compound

This compound is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of the quantification of Toltrazuril and its metabolites, such as Toltrazuril sulfoxide (TZSO) and Toltrazuril sulfone (TZS), in complex biological matrices. The following sections detail typical experimental protocols.

Workflow for Toltrazuril Residue Analysis in Animal Tissues

The following diagram illustrates a general workflow for the analysis of Toltrazuril residues in animal tissues using this compound as an internal standard.

Caption: General workflow for Toltrazuril residue analysis.

Detailed Methodologies

1. Analysis of Toltrazuril and its Metabolites in Poultry Tissues and Eggs

-

Sample Preparation: Extraction and Cleanup

-

Homogenize 2 grams of minced tissue (muscle, liver, or kidney) or egg sample.

-

Spike the homogenate with a known concentration of this compound internal standard solution.

-

Add 10 mL of ethyl acetate and vortex for an extended period to ensure thorough extraction.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Collect the ethyl acetate supernatant.

-

For cleanup, employ either Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18) or Gel Permeation Chromatography (GPC) to remove interfering matrix components.

-

Elute the analytes from the SPE cartridge or collect the appropriate fraction from the GPC system.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is often preferred for Toltrazuril and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Toltrazuril, its metabolites, and this compound.

-

-

2. Pharmacokinetic Study of Toltrazuril in Pigs

-

Study Design and Sample Collection

-

Administer a single oral dose of Toltrazuril to the study animals.

-

Collect blood samples at predetermined time points post-administration.

-

Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.

-

-

Sample Preparation for Plasma/Serum

-

Thaw the plasma/serum samples.

-

Spike the samples with this compound internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, use liquid-liquid extraction with a solvent such as ethyl acetate.

-

Separate the supernatant or the organic layer.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis

-

The LC-MS/MS conditions are generally similar to those used for residue analysis, with adjustments made to optimize for the plasma/serum matrix and the expected concentration range of the analytes.

-

Signaling Pathway of Toltrazuril's Mode of Action

The precise signaling pathway of Toltrazuril's action on coccidia is not fully elucidated in the provided search results. However, it is known to target the apicoplast of the parasite, interfering with metabolic processes.

Conclusion

High-purity this compound is an essential tool for researchers and analytical scientists for the accurate quantification of Toltrazuril and its metabolites. The availability of this stable isotope-labeled internal standard from various commercial suppliers, coupled with well-established LC-MS/MS methodologies, enables robust and reliable analysis in complex biological matrices. This guide provides a foundational understanding of the suppliers, key experimental protocols, and the application of this compound in scientific research. For specific applications, it is crucial to refer to the detailed protocols in the cited literature and the technical documentation provided by the suppliers.

References

Decoding the Toltrazuril-d3 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the integrity and purity of analytical standards are paramount. Toltrazuril-d3, the deuterated analogue of the coccidiostat Toltrazuril, serves as a critical internal standard in pharmacokinetic and residue analysis studies. Its Certificate of Analysis (CoA) is a key document that guarantees its quality and suitability for these applications. This in-depth guide provides a comprehensive explanation of a typical this compound CoA, complete with detailed experimental protocols and visual representations of analytical workflows.

Understanding the Certificate of Analysis

A Certificate of Analysis for this compound provides a batch-specific summary of its identity, purity, and other quality attributes. The following tables present a typical set of specifications and results that one might find on such a document.

Physicochemical Properties

| Parameter | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | C₁₈H₁₁D₃F₃N₃O₄S | C₁₈H₁₁D₃F₃N₃O₄S |

| Molecular Weight | 428.40 | 428.40 |

| Melting Point | 193 - 197 °C | 195 °C |

| Solubility | Soluble in DMSO, Acetonitrile | Conforms |

Analytical Data

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.7% |

| Identity | ¹H-NMR | Conforms to structure | Conforms |

| Identity | LC-MS/MS | Conforms to structure and mass | Conforms |

| Isotopic Purity | LC-MS/MS | ≥ 98% Deuterated | 99.2% |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

Core Analytical Principles and Workflows

The certification of this compound as a reference standard involves a multi-step analytical workflow. This process ensures that the material is of high purity, correctly identified, and has the desired level of deuterium incorporation.

The chemical structure of this compound is fundamental to its function as an internal standard. The deuterium atoms are strategically placed on the N-methyl group, a site less susceptible to chemical exchange.

The various tests performed for the certification of this compound are interconnected, providing a comprehensive quality assessment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical results presented in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of this compound by separating it from any potential impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

-

Flow Rate: 1.4 mL/min.[1]

-

Detection: UV at 242 nm.[1]

-

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Inject the solution into the HPLC system.

-

Record the chromatogram and determine the area of the main peak corresponding to this compound.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

-

Identity and Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique confirms the molecular weight of this compound and determines the percentage of deuteration.

-

Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

-

LC Conditions: Similar to the HPLC method for purity.

-

MS Conditions:

-

Ionization Mode: Negative ESI is often effective for Toltrazuril.[2]

-

Scan Mode: Full scan to confirm the parent ion mass, followed by Multiple Reaction Monitoring (MRM) for quantification of isotopic distribution.

-

-

Procedure:

-

Infuse a solution of this compound into the mass spectrometer to determine the precursor and product ions.

-

Develop an LC-MS/MS method to monitor the mass transitions for both the deuterated (d3) and non-deuterated (d0) forms of Toltrazuril.

-

Inject the sample and acquire the data.

-

Calculate the isotopic purity by comparing the peak areas of the d3 and d0 species.

-

Structural Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Dissolve an accurately weighed amount of this compound in the deuterated solvent.

-

Acquire the ¹H-NMR spectrum.

-

The spectrum is compared to a reference spectrum of Toltrazuril. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the deuteration at this position.

-

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify any residual solvents from the synthesis process, ensuring they are below the safety limits defined by pharmacopeias.

-

Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

-

Column: A column suitable for volatile organic compounds (e.g., ZB-624).

-

Carrier Gas: Nitrogen or Helium.

-

Procedure:

-

Accurately weigh the this compound sample into a headspace vial.

-

Add a suitable solvent (e.g., DMSO).

-

Seal the vial and place it in the headspace autosampler, where it is heated to allow volatile solvents to partition into the headspace.

-

A sample of the headspace gas is injected into the GC.

-

The retention times of any detected peaks are compared to those of known solvent standards for identification, and the peak areas are used for quantification.

-

By understanding the data presented in the Certificate of Analysis and the rigorous experimental protocols used to generate that data, researchers can confidently use this compound as a reliable internal standard in their analytical studies.

References

The Application of Toltrazuril-d3 in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Toltrazuril-d3 in metabolic studies, focusing on its pivotal role as an internal standard for the accurate quantification of the anticoccidial drug toltrazuril and its primary metabolites. This document details experimental protocols, presents quantitative data from various studies, and visualizes key metabolic and experimental workflows.

Introduction: The Role of this compound in Bioanalysis

Toltrazuril is a triazinetrione-based antiprotozoal agent widely used in veterinary medicine to treat and control coccidiosis in poultry and livestock.[1] Understanding its metabolic fate is crucial for determining its efficacy, safety, and withdrawal periods in food-producing animals. Toltrazuril is metabolized in the body to two major metabolites: toltrazuril sulfoxide (a short-lived intermediary) and toltrazuril sulfone (also known as ponazuril), which is a more stable and persistent metabolite.[2][3]

Due to the complexity of biological matrices such as plasma, tissues, and eggs, accurate quantification of toltrazuril and its metabolites requires robust analytical methods. This compound, a deuterated analog of toltrazuril, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to the unlabeled toltrazuril, ensuring that it behaves similarly during sample extraction, cleanup, and ionization, thus compensating for matrix effects and variations in analytical conditions.

Metabolic Pathway of Toltrazuril

Toltrazuril undergoes oxidation to form toltrazuril sulfoxide, which is then further oxidized to toltrazuril sulfone. This metabolic conversion is a key aspect of its pharmacokinetic profile.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize the pharmacokinetic parameters of toltrazuril and its metabolites in various animal species after oral administration. These studies typically utilize this compound as an internal standard for accurate quantification.

Table 1: Pharmacokinetic Parameters of Toltrazuril

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |

| Broiler Chickens | 10 | 16.4 | 5.0 | 10.6 |

| Broiler Chickens | 20 | 25.2 | 4.7 | 10.7 |

| Pigs | 10 | 4.24 | 15.0 | 48.7 |

| Pigs | 20 | 8.18 | 12.0 | 68.9 |

| Suckling Piglets | 50 mg/piglet | 14 | 34.03 | - |

| Rabbits | 10 | 30.2 | 20.0 | 52.7 |

| Rabbits | 20 | 39.4 | 28.0 | 56.7 |

| Non-pregnant Goats | 20 | 42.20 | 48.00 | 64.07 |

| Non-pregnant Ewes | 20 | 5.8 | 72 | - |

Data compiled from multiple sources.[2][4]

Table 2: Pharmacokinetic Parameters of Toltrazuril Sulfoxide

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |

| Broiler Chickens | 10 | - | - | 14.8 |

| Broiler Chickens | 20 | - | - | 15.3 |

| Pigs | 10 | - | - | 51.9 |

| Pigs | 20 | - | - | 53.2 |

| Rabbits | 10 | 8.9 | 20.0 | 56.1 |

| Rabbits | 20 | 12.5 | 20.0 | 68.8 |

| Non-pregnant Goats | 20 | 10.98 | - | 55.66 |

Data compiled from multiple sources.

Table 3: Pharmacokinetic Parameters of Toltrazuril Sulfone

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |

| Broiler Chickens | 10 | - | - | 80.3 |

| Broiler Chickens | 20 | - | - | 82.9 |

| Pigs | 10 | - | - | 231 |

| Pigs | 20 | - | - | 245 |

| Suckling Piglets | 50 mg/piglet | 14.12 | 246 | - |

| Rabbits | 10 | 14.7 | 96.0 | 76.7 |

| Rabbits | 20 | 24.9 | 112.0 | 82.3 |

| Non-pregnant Goats | 20 | 27.00 | - | 73.13 |

Data compiled from multiple sources.

Experimental Protocols for Metabolic Studies

The following sections provide a synthesized, detailed methodology for the analysis of toltrazuril and its metabolites in biological samples, incorporating the use of this compound as an internal standard.

General Experimental Workflow

References

Methodological & Application

Application Note: Determination of Toltrazuril-d3 in Poultry Tissue using LC-MS/MS

Introduction

Toltrazuril is a triazinetrione anticoccidial agent widely used in the poultry industry to control coccidiosis.[1][2][3][4][5] Regulatory bodies have established maximum residue limits (MRLs) for Toltrazuril in edible tissues to ensure consumer safety. This application note describes a sensitive and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Toltrazuril and its deuterated internal standard, Toltrazuril-d3, in poultry tissue. The method is suitable for residue monitoring and pharmacokinetic studies in chickens and other poultry. Toltrazuril is metabolized in the body to Toltrazuril sulfoxide and Toltrazuril sulfone, which are also important residues to monitor.

Principle

This method involves the extraction of Toltrazuril and the internal standard this compound from homogenized poultry tissue using acetonitrile. The extract is then subjected to a cleanup step to remove matrix interferences, followed by analysis using a reverse-phase C18 column coupled with a tandem mass spectrometer operating in negative ionization mode. Quantification is achieved by monitoring the specific precursor-to-product ion transitions for Toltrazuril and this compound.

Experimental Protocols

Reagents and Materials

-

Toltrazuril analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ethyl acetate

-

n-Hexane

-

C18 Solid Phase Extraction (SPE) cartridges

-

0.22 µm PTFE syringe filters

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve Toltrazuril and this compound in a suitable solvent such as acetonitrile to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to construct a calibration curve.

-

Internal Standard Spiking Solution (5 ng/mL): Prepare a working solution of this compound at a concentration of 5 ng/mL for spiking into samples.

Sample Preparation

-

Homogenization: Homogenize a representative portion of the poultry tissue (e.g., muscle, liver, kidney) to a uniform consistency.

-

Extraction:

-

Weigh 5 g of the homogenized tissue into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Vortex the mixture vigorously for 1-2 minutes and then sonicate for 10 minutes.

-

Centrifuge the sample at 4000 rpm for 5 minutes.

-

-

Cleanup (Solid Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analytes with acetonitrile.

-

Alternatively, an in-syringe dispersive solid-phase extraction with silica can be performed, followed by a cleanup with n-hexane.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before LC-MS/MS analysis.

-

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, ramp to 5% A over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Toltrazuril | 424.0 | 339.0 | 25 |

| 424.0 | 298.0 | 30 | |

| This compound | 427.0 | 342.0 | 25 |

| 427.0 | 301.0 | 30 |

Note: The specific MS/MS parameters may require optimization for different instruments.

Data Presentation

Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.25 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/kg |

| Limit of Quantification (LOQ) | 1.0 µg/kg |

| Recovery | 90.1 - 105.2% |

| Precision (RSD) | < 15% |

Experimental Workflow Diagram

Caption: Workflow for the LC-MS/MS analysis of this compound in poultry tissue.

References

- 1. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Toltrazuril (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 5. poultrydvm.com [poultrydvm.com]

Application Notes & Protocols for the Analysis of Toltrazuril-d3 in Eggs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Toltrazuril is a triazinetrione anticoccidial agent widely used in poultry farming to treat and prevent coccidiosis. Its residues, along with its primary metabolites, toltrazuril sulfoxide (TZSO) and toltrazuril sulfone (TZS), can accumulate in eggs, posing a potential risk to consumers.[1] Regulatory bodies have established maximum residue limits (MRLs) for these compounds in various food products of animal origin.[2] Therefore, sensitive and reliable analytical methods are crucial for monitoring toltrazuril residues in eggs to ensure food safety. This document provides detailed application notes and protocols for the sample preparation and analysis of toltrazuril and its metabolites in eggs, with a specific focus on the use of Toltrazuril-d3 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The analytical workflow typically involves homogenization of the egg sample, followed by extraction of the analytes, a cleanup step to remove interfering matrix components, and finally, instrumental analysis. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4] The use of an isotopically labeled internal standard like this compound is essential to compensate for matrix effects and variations in extraction recovery, thereby ensuring the accuracy and robustness of the method.[5]

Experimental Protocols

This section details two common protocols for the extraction and cleanup of toltrazuril and its metabolites from egg samples for LC-MS/MS analysis.

Protocol 1: Liquid-Liquid Extraction followed by Solid-Phase Extraction (LLE-SPE)

This protocol is a robust method that combines the efficiency of liquid-liquid extraction with the selectivity of solid-phase extraction for a clean final extract.

Materials and Reagents:

-

Whole eggs

-

Toltrazuril, Toltrazuril sulfoxide, Toltrazuril sulfone, and this compound analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Ethyl acetate, HPLC grade

-

n-Hexane, HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Ultrapure water

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Sample Homogenization:

-

Break whole eggs and homogenize the yolk and white using a high-speed blender.

-

Weigh 5 g of the homogenized egg sample into a 50 mL polypropylene centrifuge tube.

-

-

Internal Standard Spiking:

-

Spike the sample with an appropriate volume of this compound internal standard (IS) working solution (e.g., 100 µL of a 1 µg/mL solution).

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Vortex for 5 minutes, followed by ultrasonication for 20 minutes to ensure complete extraction.

-

Add approximately 2 g of sodium chloride to induce phase separation.

-

Vortex for another 2 minutes and then centrifuge at 4000 rpm for 5 minutes.

-

-

Defatting Step (Optional but Recommended):

-

Transfer the acetonitrile supernatant to a clean tube.

-

Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

-

Discard the upper n-hexane layer. This step helps in removing lipids that can interfere with the analysis.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition an SPE cartridge (e.g., C18, 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Loading: Dilute the extracted sample with water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

-

Elution: Elute the analytes with 5 mL of methanol or ethyl acetate.

-

-

Final Extract Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: QuEChERS-Based Extraction and Cleanup

The QuEChERS method is known for its speed and simplicity, making it suitable for high-throughput analysis.

Materials and Reagents:

-

Same as Protocol 1, with the addition of:

-

QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

-

QuEChERS dispersive SPE (dSPE) sorbents (e.g., PSA, C18, MgSO₄)

Procedure:

-

Sample Homogenization and Spiking:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the spiked egg sample.

-

Add the QuEChERS extraction salt packet.

-

Securely cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex the dSPE tube for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the supernatant to a clean vial.

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase starting composition.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of toltrazuril in eggs using LC-MS/MS.

Table 1: Method Validation Parameters for Toltrazuril and its Metabolites in Eggs

| Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Toltrazuril | 1 | 94.0 - 103.7 | 3.1 - 14.4 | |

| 10 | 90.1 - 105.2 | 3.0 - 8.1 | ||

| 20 | 90.1 - 105.2 | 3.0 - 8.1 | ||

| Toltrazuril Sulfoxide (TZSO) | 1 | 94.0 - 103.7 | 3.1 - 14.4 | |

| 10 | 90.1 - 105.2 | 3.0 - 8.1 | ||

| 20 | 90.1 - 105.2 | 3.0 - 8.1 | ||

| Toltrazuril Sulfone (TZS) | 1 | 94.0 - 103.7 | 3.1 - 14.4 | |

| 10 | 90.1 - 105.2 | 3.0 - 8.1 | ||

| 20 | 90.1 - 105.2 | 3.0 - 8.1 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Toltrazuril and its Metabolites in Eggs

| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Toltrazuril | 0.3 | 1.0 | |

| 1.2 | - | ||

| Toltrazuril Sulfoxide (TZSO) | 0.3 | 1.0 | |

| 1.8 | - | ||

| Toltrazuril Sulfone (TZS) | 0.3 | 1.0 | |

| 1.8 | - |

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: LLE-SPE workflow for Toltrazuril analysis in eggs.

Caption: QuEChERS workflow for Toltrazuril analysis in eggs.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of 60 pesticides in hen eggs using the QuEChERS procedure followed by LC-MS/MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.uniroma1.it [iris.uniroma1.it]

Application Notes and Protocols for Pharmacokinetic Studies of Toltrazuril in Swine Using Toltrazuril-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toltrazuril is a triazinetrione derivative widely used as an anticoccidial agent in swine to control coccidiosis, a common parasitic disease in piglets.[1] Understanding the pharmacokinetic profile of toltrazuril and its primary metabolites—toltrazuril sulfoxide and toltrazuril sulfone—is crucial for optimizing dosing regimens and ensuring both efficacy and safety. Toltrazuril-d3, a deuterated analog of toltrazuril, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, providing high accuracy and precision in quantification.

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of toltrazuril in swine, incorporating the use of this compound.

Pharmacokinetic Profile of Toltrazuril in Swine

Following oral administration, toltrazuril is well absorbed in swine.[2] It is metabolized through sulfoxidation to form toltrazuril sulfoxide, which is then further oxidized to toltrazuril sulfone.[1][3] Toltrazuril sulfone is the major and most persistent metabolite found in tissues.[1]

Key Pharmacokinetic Parameters

The pharmacokinetics of toltrazuril and its metabolites have been investigated in piglets following oral administration. The data presented below is a summary from published studies.

| Parameter | Toltrazuril | Toltrazuril Sulfoxide | Toltrazuril Sulfone | Reference |

| Dose (Oral) | 10 mg/kg | - | - | |

| Cmax (µg/mL) | 4.24 | - | - | |

| Tmax (hours) | 15.0 | - | - | |

| Elimination Half-life (hours) | 48.7 | 51.9 | 231 | |

| Dose (Oral) | 20 mg/kg | - | - | |

| Cmax (µg/mL) | 7.54 - 8.18 | 3.21 | 8.74 | |

| Tmax (hours) | 12.0 - 48 | 48 | 168 | |

| Elimination Half-life (hours) | 68.9 - 72 | 67.2 | 245 - 405.6 | |

| Oral Bioavailability (%) | 69 | 66.4 | 62.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Tissue Distribution

Toltrazuril and its metabolites distribute to various tissues, with the highest concentrations of the marker residue, toltrazuril sulfone, found in the liver and kidney. Residues in edible tissues are a key consideration for determining withdrawal periods.

| Tissue | Major Metabolite | Notes | Reference |

| Liver | Toltrazuril Sulfone | Highest concentrations of residues are typically found here. | |

| Kidney | Toltrazuril Sulfone | Significant residue levels are also observed in the kidneys. | |

| Muscle | Toltrazuril Sulfone | Lower concentrations compared to liver and kidney. | |

| Fat & Skin | Toltrazuril Sulfone | Residue levels are generally lower than in the liver and kidney. | |

| Jejunum | Toltrazuril & Toltrazuril Sulfone | Accumulation at the primary site of C. suis infection is key to its antiparasitic effect. |

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Swine

This protocol outlines a typical pharmacokinetic study in piglets following oral administration of toltrazuril.

Objective: To determine the plasma pharmacokinetic profile of toltrazuril and its metabolites (toltrazuril sulfoxide and toltrazuril sulfone) in swine.

Materials:

-

Healthy piglets (e.g., 5-7 days old).

-

Toltrazuril oral suspension (e.g., 5%).

-

Dosing syringes.

-

Blood collection tubes (e.g., heparinized).

-

Centrifuge.

-

Freezer (-20°C or -80°C) for plasma storage.

Procedure:

-

Animal Selection and Acclimation: Select healthy piglets and allow them to acclimate to the study conditions.

-

Dosing: Administer a single oral dose of toltrazuril (e.g., 20 mg/kg body weight). Ensure accurate dosing for each animal.

-

Blood Sampling: Collect blood samples from a suitable vein (e.g., jugular or ear vein) at predetermined time points. Suggested time points: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 192, 240, 336, and 504 hours post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples frozen until analysis.

Experimental Workflow for the In-Life Phase.

Bioanalytical Phase: LC-MS/MS Quantification

This protocol describes the quantification of toltrazuril, toltrazuril sulfoxide, and toltrazuril sulfone in swine plasma using this compound as an internal standard.

Objective: To accurately quantify the concentrations of toltrazuril and its major metabolites in swine plasma samples.

Materials and Reagents:

-

Toltrazuril, toltrazuril sulfoxide, and toltrazuril sulfone analytical standards.

-

This compound (internal standard).

-

Acetonitrile (ACN), HPLC or LC-MS grade.

-

Formic acid.

-

Water, ultrapure.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system.

Procedure:

-

Preparation of Standards: Prepare stock solutions of toltrazuril, toltrazuril sulfoxide, toltrazuril sulfone, and this compound in a suitable solvent (e.g., acetonitrile). Prepare working solutions and calibration standards by serial dilution.

-

Sample Preparation (Plasma): a. Thaw plasma samples. b. To a known volume of plasma (e.g., 200 µL), add the internal standard solution (this compound). c. Protein Precipitation: Add acetonitrile to precipitate proteins. Vortex and centrifuge. d. Solid Phase Extraction (SPE) (optional, for cleaner samples): i. Condition a C18 SPE cartridge. ii. Load the supernatant from the protein precipitation step. iii. Wash the cartridge to remove interferences. iv. Elute the analytes with a suitable solvent. e. Evaporate the solvent and reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

-

Flow Rate: e.g., 0.3 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Toltrazuril | [Example value] | [Example value] |

| This compound (IS) | [Example value + 3] | [Example value] |

| Toltrazuril Sulfoxide | [Example value] | [Example value] |

| Toltrazuril Sulfone | [Example value] | [Example value] |

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentrations of the analytes in the plasma samples from the calibration curve.

Workflow for the Bioanalytical Phase.

Metabolic Pathway of Toltrazuril

Toltrazuril undergoes a two-step oxidation process in swine.

Metabolic Pathway of Toltrazuril in Swine.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for pharmacokinetic studies of toltrazuril in swine. The protocols and data presented here offer a framework for researchers to design and execute studies that will contribute to the effective and safe use of this important veterinary drug. Careful consideration of the long elimination half-life of the toltrazuril sulfone metabolite is essential for establishing appropriate withdrawal times.

References

Application Notes and Protocols for the Determination of Toltrazuril in Environmental Water Samples Using Toltrazuril-d3 as an Internal Standard

Introduction

Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine. Its presence in the environment, particularly in water bodies, is of increasing concern due to potential ecotoxicological effects. Accurate and reliable quantification of Toltrazuril and its main metabolites, Toltrazuril sulfoxide and Toltrazuril sulfone, in environmental water samples is crucial for monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Toltrazuril-d3, is highly recommended to ensure the accuracy and precision of the analytical method by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

These application notes provide a detailed protocol for the extraction, cleanup, and quantification of Toltrazuril and its metabolites in surface water using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Analytical Method Performance

The following tables summarize the quantitative data for the analysis of Toltrazuril and its metabolites using an isotopically labeled internal standard. The data is compiled from various studies and demonstrates the performance of the LC-MS/MS method.

Table 1: Method Detection and Quantification Limits

| Compound | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |

| Toltrazuril | 0.06 - 0.3 | 0.2 - 1.0 |

| Toltrazuril sulfoxide | 0.13 - 0.3 | 0.4 - 1.0 |

| Toltrazuril sulfone | 0.08 - 0.3 | 0.25 - 1.0 |

Data compiled from Martinez-Villalba et al., 2012 and other sources.[1][3]

Table 2: Recovery and Accuracy

| Compound | Spiking Level (ng/L) | Recovery (%) | Accuracy (%) |

| Toltrazuril | 10 | 95 - 105 | 96 - 123 |

| Toltrazuril sulfoxide | 10 | 92 - 108 | 96 - 123 |

| Toltrazuril sulfone | 10 | 98 - 110 | 96 - 123 |

| Toltrazuril | 100 | 90 - 102 | - |

| Toltrazuril sulfoxide | 100 | 88 - 105 | - |

| Toltrazuril sulfone | 100 | 93 - 107 | - |

Accuracy data for water samples specifically reported by Martinez-Villalba et al., 2012.[1] Recovery data is a representative range from multiple studies.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Toltrazuril and its metabolites in environmental water samples.

Reagents and Materials

-

Standards: Toltrazuril, Toltrazuril sulfoxide, Toltrazuril sulfone, and this compound (internal standard).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid.

-

Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or equivalent.

-

Reagents for Sample Preservation: Ascorbic acid, EDTA (Ethylenediaminetetraacetic acid).

-

Filters: 0.22 µm syringe filters (PTFE or equivalent).

Standard Solution Preparation

-